molecular formula C23H20ClN3O6S B11631529 Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11631529
M. Wt: 501.9 g/mol
InChI Key: HKAVXJXHMCFVQZ-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C23H20ClN3O6S

Molecular Weight

501.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-17-7-5-6-16(24)12(17)2)34-22(18)26-20(28)14-8-10-15(11-9-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

HKAVXJXHMCFVQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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